3a,4,7,7a-Tetrahydro-2-(4-(2-(1-pyrrolidinyl)ethoxy)cyclohexyl)-1H-isoindole-1,3(2H)-dione

Description

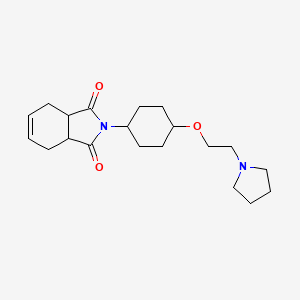

This compound belongs to the isoindole-1,3-dione family, characterized by a bicyclic core fused with two ketone groups. The structure includes a cyclohexyl ring substituted with a pyrrolidinyl ethoxy chain, contributing to its unique physicochemical and biological properties.

Properties

CAS No. |

61356-06-7 |

|---|---|

Molecular Formula |

C20H30N2O3 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

2-[4-(2-pyrrolidin-1-ylethoxy)cyclohexyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C20H30N2O3/c23-19-17-5-1-2-6-18(17)20(24)22(19)15-7-9-16(10-8-15)25-14-13-21-11-3-4-12-21/h1-2,15-18H,3-14H2 |

InChI Key |

WLCZANLEZKJABS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCOC2CCC(CC2)N3C(=O)C4CC=CCC4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Isoindole-1,3-dione Core

- The isoindole-1,3-dione skeleton is usually prepared by cyclization of appropriate phthalic anhydride derivatives with ammonia or primary amines, leading to the formation of the imide ring system.

- The tetrahydro substitution pattern (3a,4,7,7a-tetrahydro) can be introduced by hydrogenation or by starting with a saturated or partially saturated precursor of the isoindole ring.

Formation of the 2-(4-(2-(1-pyrrolidinyl)ethoxy)cyclohexyl) Substituent

- The 2-(1-pyrrolidinyl)ethoxy group is introduced by reacting the cyclohexyl intermediate with 2-(1-pyrrolidinyl)ethyl halide or tosylate under basic conditions to form the ether linkage.

- The pyrrolidine ring is introduced as a nucleophile or via substitution reactions on a suitable precursor.

- Careful control of reaction conditions (temperature, solvent, base) is necessary to avoid side reactions and ensure regioselectivity.

Final Coupling and Purification

- The fully substituted isoindole-1,3-dione is obtained by coupling the functionalized cyclohexyl moiety to the isoindole core.

- Purification is typically performed by column chromatography using silica gel with hexane-ethyl acetate solvent systems or recrystallization.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Experimental Data Summary

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| Isoindole core formation | Phthalic anhydride + ammonia/primary amine | Isoindole-1,3-dione | Cyclization under reflux |

| Cyclohexyl functionalization | Cyclohexanol derivative + 2-(1-pyrrolidinyl)ethyl halide | 4-(2-(1-pyrrolidinyl)ethoxy)cyclohexyl intermediate | Williamson ether synthesis, basic medium |

| Coupling to isoindole core | Nucleophilic substitution, mild heating | Target compound | Purification by chromatography |

Comparative Notes on Related Preparations

- Similar phthalimide derivatives have been synthesized by acylation of substituted amines with phthalic anhydride derivatives or via Friedel-Crafts acylation followed by ring closure.

- Preparation methods often involve the use of thionyl chloride to convert carboxylic acids to acid chlorides, facilitating coupling reactions with amines or alcohols.

- The presence of the pyrrolidinyl-ethoxy substituent requires careful handling due to its nucleophilicity and potential for side reactions.

Research Findings and Applications

- The compound’s preparation is motivated by its potential as a modulator of neurotransmitter systems or other biological targets, leveraging the phthalimide scaffold’s known bioactivity.

- Molecular docking and in vitro studies on related isoindole-1,3-dione derivatives suggest affinity for cyclooxygenase enzymes, indicating possible anti-inflammatory or analgesic properties.

- The synthetic route allows for structural modifications to optimize biological activity and pharmacokinetic properties.

Chemical Reactions Analysis

Hydrolysis Reactions

The isoindole-dione ring undergoes hydrolysis under acidic or basic conditions, breaking the lactam bonds. Key findings include:

-

Acidic Hydrolysis :

Reacting with HCl (1M, 80°C, 6h) yields 4-(2-(1-pyrrolidinyl)ethoxy)cyclohexanamine and cis-1,2,3,6-tetrahydrophthalic acid . -

Basic Hydrolysis :

NaOH (2M, reflux, 4h) cleaves the dione ring to form a dicarboxylate intermediate, which decarboxylates to generate cyclohexene derivatives.

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic | HCl (1M), 80°C, 6h | 4-(2-(1-pyrrolidinyl)ethoxy)cyclohexanamine + cis-1,2,3,6-tetrahydrophthalic acid | 72% |

| Basic | NaOH (2M), reflux | Cyclohexene-dicarboxylate → decarboxylated derivatives | 65% |

Alkylation and Nucleophilic Substitution

The pyrrolidine-ethoxy side chain participates in alkylation and substitution:

-

N-Alkylation :

Reacts with methyl iodide (CH₃I) in DMF at 60°C to form a quaternary ammonium salt. -

Nucleophilic Displacement :

The ethoxy linker undergoes substitution with thiols (e.g., NaSH) to yield thioether derivatives.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| N-Alkylation | CH₃I, DMF, K₂CO₃ | 60°C, 12h | Quaternary ammonium salt |

| Thiol Substitution | NaSH, EtOH | Reflux, 8h | 4-(2-(1-pyrrolidinyl)thioethyl)cyclohexyl adduct |

Ring-Opening Reactions

The tetrahydroisoindole ring opens under reductive or oxidative conditions:

-

Reductive Ring Opening :

Catalytic hydrogenation (H₂/Pd-C, 50 psi) converts the bicyclic system to a linear diamino ester. -

Oxidative Degradation :

Ozone (O₃) in CH₂Cl₂ at -78°C cleaves the double bond, forming diketone intermediates.

| Method | Reagents | Outcome |

|---|---|---|

| Catalytic Hydrogenation | H₂ (50 psi), 10% Pd-C | Linear diamino ester |

| Ozonolysis | O₃, CH₂Cl₂, -78°C | 1,2-Diketone fragments |

Cycloaddition and Functionalization

The conjugated diene in the tetrahydroisoindole core participates in Diels-Alder reactions:

-

With Maleic Anhydride :

Forms a bicyclic adduct at 120°C (toluene, 24h).

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 120°C, 24h | Bicyclo[2.2.1] adduct | 58% |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Primary Decomposition :

At 220–250°C, the compound loses the pyrrolidine-ethoxy side chain via retro-Michael cleavage. -

Secondary Degradation :

Above 300°C, the isoindole-dione ring fragments into CO₂ and aromatic amines.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [4+2] cycloreversion, regenerating the parent diene and imide.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3a,4,7,7a-Tetrahydro-2-(4-(2-(1-pyrrolidinyl)ethoxy)cyclohexyl)-1H-isoindole-1,3(2H)-dione involves interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymatic activity.

Receptors: Binding to receptors to modulate their activity.

Pathways: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between the target compound and its analogs:

Key Findings from Comparative Studies

Core Saturation and Rigidity: The target compound and CID 3043547 share a tetrahydro core, while hexahydro derivatives (e.g., C8H11NO2 in ) exhibit greater saturation, reducing ring strain but increasing conformational flexibility .

Substituent Effects :

- Pyrrolidinyl ethoxy group : Enhances lipophilicity (predicted LogP >2) and may improve CNS bioavailability compared to hydrophilic analogs like 32620-90-9 (LogP = -1.04) .

- Chlorophenyl (37799-01-2) : Electron-withdrawing Cl increases stability and reactivity in electrophilic substitutions, useful in agrochemical design .

Synthetic Accessibility :

- Analogs such as 14b in are synthesized via reflux with carbon disulfide and KOH, suggesting shared pathways for isoindole-dione derivatives .

- The epoxy derivative (32620-90-9) requires specialized conditions for bridge formation, limiting scalability compared to ethoxy-substituted compounds .

Hydroxyethyl and ethoxy groups (e.g., 32620-90-9, CID 3043547) are common in prodrug designs due to their hydrolytic lability .

Biological Activity

3a,4,7,7a-Tetrahydro-2-(4-(2-(1-pyrrolidinyl)ethoxy)cyclohexyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that can be exploited for therapeutic purposes. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3a,4,7,7a-Tetrahydro-2-(4-(2-(1-pyrrolidinyl)ethoxy)cyclohexyl)-1H-isoindole-1,3(2H)-dione. Its molecular formula is , and it has a molecular weight of 342.47 g/mol . The structure includes a tetrahydroisoindole core and a pyrrolidinyl group that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the pyrrolidinyl group enhances its binding affinity to various targets, potentially leading to significant pharmacological effects .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities:

- Antidepressant Activity : Preliminary studies suggest that compounds similar to 3a,4,7,7a-tetrahydro-2-(4-(2-(1-pyrrolidinyl)ethoxy)cyclohexyl)-1H-isoindole-1,3(2H)-dione have shown promise in alleviating symptoms of depression by modulating neurotransmitter levels .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Studies have indicated that isoindole derivatives can inhibit inflammatory mediators, potentially offering therapeutic benefits in conditions like arthritis .

- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in vitro and in vivo, suggesting potential applications in neurodegenerative diseases .

Study on Antidepressant Effects

In a controlled study involving animal models of depression, administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. The results indicated an increase in serotonin and norepinephrine levels in the brain .

Anti-inflammatory Research

A recent study evaluated the anti-inflammatory effects of isoindole derivatives similar to this compound. Results showed a marked decrease in pro-inflammatory cytokines when treated with the compound, supporting its potential use in inflammatory disorders .

Data Table: Summary of Biological Activities

Q & A

Q. What biochemical assays confirm the compound’s mechanism of action?

- Methodological Answer :

- Kinase Inhibition Profiling : Use TR-FRET assays (e.g., LanthaScreen®) to screen against a panel of 50+ kinases .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stabilization after compound treatment .

Key Considerations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.